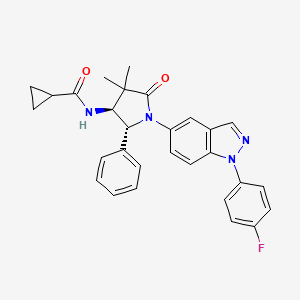
Glucocorticoid receptor modulator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucocorticoid receptor modulator-1 is a compound designed to interact with the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes. This compound is part of a broader class of selective glucocorticoid receptor modulators, which aim to provide the beneficial effects of glucocorticoids, such as anti-inflammatory and immunosuppressive actions, while minimizing adverse side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may start with the preparation of a core steroidal or non-steroidal structure, followed by functional group modifications to enhance receptor binding affinity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Glucocorticoid receptor modulator-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include modified glucocorticoid receptor modulators with enhanced or altered biological activity, tailored for specific therapeutic applications.
Applications De Recherche Scientifique
Glucocorticoid receptor modulator-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and structure-activity relationships.
Biology: Investigates the role of glucocorticoid receptors in cellular processes and gene expression.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new therapeutic agents with improved safety profiles.
Mécanisme D'action
Glucocorticoid receptor modulator-1 exerts its effects by binding to the glucocorticoid receptor, causing a conformational change that allows the receptor to interact with specific DNA sequences known as glucocorticoid response elements. This interaction regulates the transcription of target genes involved in inflammation, immune response, and metabolism. The compound selectively modulates receptor activity, aiming to maximize therapeutic benefits while reducing side effects.
Comparaison Avec Des Composés Similaires
Dexamethasone: A potent glucocorticoid with broad anti-inflammatory effects but significant side effects.
Prednisolone: Another glucocorticoid used for its anti-inflammatory properties, with a different side effect profile.
Mapracorat: A selective glucocorticoid receptor modulator with fewer side effects compared to traditional glucocorticoids.
Uniqueness: Glucocorticoid receptor modulator-1 is unique in its ability to selectively modulate the glucocorticoid receptor, providing targeted therapeutic effects with a reduced risk of adverse reactions. This selectivity makes it a promising candidate for the development of safer and more effective treatments for various inflammatory and autoimmune conditions.
Propriétés
Formule moléculaire |
C29H27FN4O2 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
N-[(2R,3S)-1-[1-(4-fluorophenyl)indazol-5-yl]-4,4-dimethyl-5-oxo-2-phenylpyrrolidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C29H27FN4O2/c1-29(2)26(32-27(35)19-8-9-19)25(18-6-4-3-5-7-18)33(28(29)36)23-14-15-24-20(16-23)17-31-34(24)22-12-10-21(30)11-13-22/h3-7,10-17,19,25-26H,8-9H2,1-2H3,(H,32,35)/t25-,26-/m1/s1 |
Clé InChI |
GJNFFVZYGXQBFZ-CLJLJLNGSA-N |
SMILES isomérique |
CC1([C@@H]([C@H](N(C1=O)C2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5)NC(=O)C6CC6)C |
SMILES canonique |
CC1(C(C(N(C1=O)C2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5)NC(=O)C6CC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


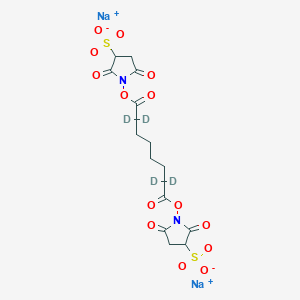

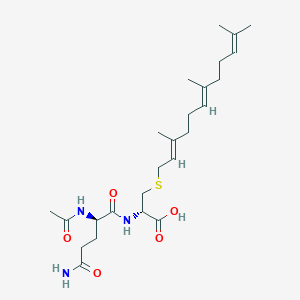



![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)
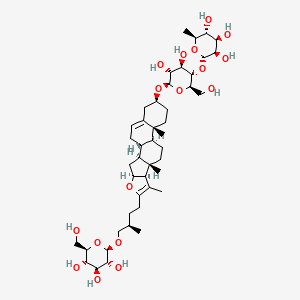
![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)

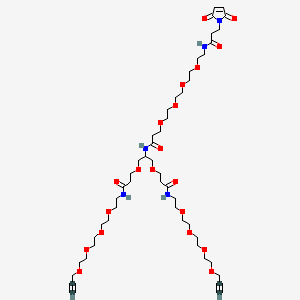
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
